2,3-Dichloro-6-fluoro-2'-methyl-1,1'-biphenyl
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Overview
Description
2,3-Dichloro-6-fluoro-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9Cl2F It is a biphenyl derivative, characterized by the presence of chlorine, fluorine, and methyl substituents on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluoro-2’-methyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced biphenyl compounds.
Scientific Research Applications
2,3-Dichloro-6-fluoro-2’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research into its potential therapeutic properties and its role in drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluoro-2’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and methyl groups can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-6-fluoro-1,1’-biphenyl
- 2,3-Dichloro-2’-methyl-1,1’-biphenyl
- 2,3-Dichloro-6-fluoro-4’-methyl-1,1’-biphenyl
Uniqueness
2,3-Dichloro-6-fluoro-2’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with a methyl group, provides a distinct set of characteristics that differentiate it from other biphenyl derivatives.
Properties
Molecular Formula |
C13H9Cl2F |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H9Cl2F/c1-8-4-2-3-5-9(8)12-11(16)7-6-10(14)13(12)15/h2-7H,1H3 |
InChI Key |
GWEMOOARKKNTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2Cl)Cl)F |
Origin of Product |
United States |
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